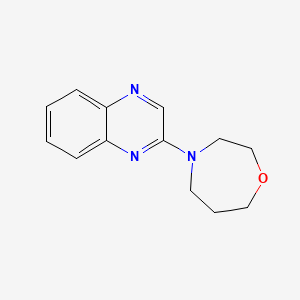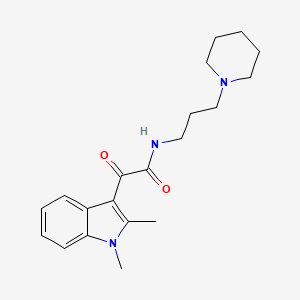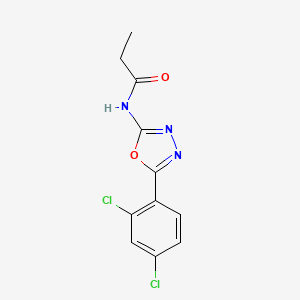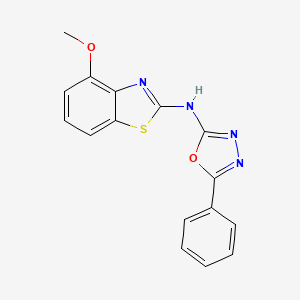
N-((4-(3-chlorophenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a triazole ring, a benzamide group, a thioether linkage, and a phenylethyl group . Each of these components can contribute to the compound’s overall properties and potential biological activity.
Molecular Structure Analysis
The compound’s molecular structure includes a balance of polar and nonpolar regions, which could influence its solubility and interaction with biological targets . The presence of aromatic rings could contribute to pi-pi interactions, while the polar amide and triazole groups could participate in hydrogen bonding .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide and triazole groups, as well as the thioether linkage . These groups could potentially undergo various chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the balance of polar and nonpolar regions in the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with structural similarities to the specified chemical have been synthesized and characterized, revealing insights into their molecular configurations and potential interactions. For example, the synthesis of isostructural compounds with complex fluorine and chlorine substitutions has been detailed, highlighting the procedures for obtaining high yields and determining their structures through single crystal diffraction (Kariuki, B. et al., 2021). These studies offer foundational knowledge on the construction of similarly complex molecules, potentially guiding the synthesis of the specified benzamide derivative.
Antimicrobial Properties
Research on derivatives containing thiazole and thiazolidine frameworks has demonstrated promising antimicrobial activities. For instance, fluorobenzamides have shown significant efficacy against a range of bacterial and fungal pathogens, underscoring the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, N. et al., 2013). This suggests that the specific benzamide compound may also possess interesting biological activities worth exploring further.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could involve further synthesis and characterization of the compound, as well as testing its biological activity against various targets. If the compound shows promising activity, it could be optimized through medicinal chemistry approaches to improve its potency, selectivity, and pharmacokinetic properties .
Propiedades
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2S/c25-18-9-5-11-20(13-18)30-22(14-27-23(32)17-8-4-10-19(26)12-17)28-29-24(30)33-15-21(31)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYSRUOBYUGLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)

![7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2355067.png)


![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)
![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)


![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
